molecular formula C39H51N5O12 B12780227 [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate CAS No. 13292-51-8

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

Cat. No.: B12780227
CAS No.: 13292-51-8
M. Wt: 781.8 g/mol
InChI Key: CXHREFMTGYYSFH-YUQOKGPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including cyclization, oxidation, and glycosylation. Specific synthetic routes may vary, but they often start from simpler precursors.

      Reaction Conditions: These reactions typically occur under controlled conditions, using specific reagents and catalysts.

      Industrial Production: While not widely produced industrially, research laboratories synthesize it for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents: Reagents like , , and play a role in its transformations.

      Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.

  • Scientific Research Applications

      Chemistry: Researchers study its unique structure and reactivity, exploring its potential as a synthetic building block.

      Biology: It may exhibit biological activity, making it relevant for drug discovery or as a probe in biological studies.

      Medicine: Investigating its pharmacological properties could lead to novel therapeutic agents.

      Industry: Although not widely used, it may inspire new synthetic methodologies.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific biological targets or enzymes .
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Its complex structure sets it apart from other natural products.

      Similar Compounds: While I don’t have a specific list, related compounds include other polyketides and macrolides.

    Properties

    CAS No.

    13292-51-8

    Molecular Formula

    C39H51N5O12

    Molecular Weight

    781.8 g/mol

    IUPAC Name

    [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

    InChI

    InChI=1S/C39H51N5O12/c1-16-11-10-12-17(2)37(52)43-28-23(15-42-44-38(40)41)32(49)25-26(33(28)50)31(48)21(6)35-27(25)36(51)39(8,56-35)54-14-13-24(53-9)18(3)34(55-22(7)45)20(5)30(47)19(4)29(16)46/h10-16,18-20,24,29-30,34,46-50H,1-9H3,(H,43,52)(H4,40,41,44)/b11-10+,14-13+,17-12-,42-15+/t16-,18+,19+,20+,24-,29-,30+,34+,39-/m0/s1

    InChI Key

    CXHREFMTGYYSFH-YUQOKGPMSA-N

    Isomeric SMILES

    C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N=C(N)N)/C

    Canonical SMILES

    CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN=C(N)N)C

    Origin of Product

    United States

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